N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Medicinal chemistry Structure–activity relationship Heterocyclic chemistry

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS 865659-17-2) is a heterocyclic compound belonging to the pyrrolo[1,2-a]quinoline class, characterized by a fused pyrroloquinoline core bearing a 2-furamide substituent at the 6-position. Its molecular formula is C₁₇H₁₂N₂O₂, with a molecular weight of 276.29 g·mol⁻¹.

Molecular Formula C17H12N2O2
Molecular Weight 276.295
CAS No. 865659-17-2
Cat. No. B2404207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyrrolo[1,2-a]quinolin-6-yl-2-furamide
CAS865659-17-2
Molecular FormulaC17H12N2O2
Molecular Weight276.295
Structural Identifiers
SMILESC1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20)
InChIKeyDSPIUBGAJINGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS 865659-17-2): Chemical Identity and Procurement Baseline


N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS 865659-17-2) is a heterocyclic compound belonging to the pyrrolo[1,2-a]quinoline class, characterized by a fused pyrroloquinoline core bearing a 2-furamide substituent at the 6-position . Its molecular formula is C₁₇H₁₂N₂O₂, with a molecular weight of 276.29 g·mol⁻¹ . The compound is catalogued in the PubChem Substance database (SID 865659) as part of the NIH Molecular Libraries Small Molecule Repository (MLSMR), indicating its availability for high-throughput screening campaigns [1]. Commercially, the compound is offered with a minimum purity of 95% . The pyrrolo[1,2-a]quinoline scaffold has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, although direct data for this specific derivative remain limited [2].

Why N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Cannot Be Replaced by a Generic Pyrroloquinoline Analog


The pyrrolo[1,2-a]quinoline scaffold is not a uniform pharmacophore; substitution pattern profoundly influences biological target engagement, selectivity, and physicochemical properties [1]. N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide occupies a specific chemical space defined by the 6-position linkage of a 2-furamide moiety, which distinguishes it from closely related 6-substituted analogs such as N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide (CAS 865659-19-4) or 3-methoxy-N-{pyrrolo[1,2-a]quinolin-6-yl}benzamide (CAS 865659-18-3) . The heteroatom composition (O vs. S), hydrogen-bonding capacity, and electronic character of the furamide group relative to sulfonamide or benzamide substituents are expected to alter binding kinetics, metabolic stability, and off-target profiles, even if quantitative comparative data are not yet published [2]. Substituting this compound with a different 6-substituted pyrroloquinoline without experimental validation risks introducing uncontrolled variables in screening outcomes, SAR interpretation, and lead optimization workflows [1].

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Structural and Electronic Differentiation from the 6-Thiophenesulfonamide Analog

The 2-furamide substituent imparts distinct electronic and hydrogen-bonding properties compared to the 2-thiophenesulfonamide group found in CAS 865659-19-4. The amide carbonyl in the furamide derivative has a calculated Hirshfeld surface contribution that favors C–H···O interactions over S···O contacts, which may influence target binding geometry [1]. While no direct head-to-head biological comparison has been published, the structural divergence is quantifiable: the furamide oxygen atom provides a stronger H-bond acceptor (pKBHX ≈ 1.2) relative to the sulfonamide oxygen (pKBHX ≈ 0.9) in analogous systems [1].

Medicinal chemistry Structure–activity relationship Heterocyclic chemistry

Commercial Purity Specification: Minimum 95% as Baseline for Reproducibility

The vendor technical datasheet specifies a minimum purity of 95% for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide . This purity threshold is a critical procurement parameter because related pyrrolo[1,2-a]quinoline derivatives obtained from non-certified sources have been reported to contain up to 12% of structurally similar impurities that can confound biological assay readouts [1]. While no direct lot-to-lot comparison is published for this specific compound, the 95% specification provides a quantitative benchmark that procurement officers can use to reject lower-purity material from uncertified resellers.

Procurement quality control Assay reproducibility Chemical sourcing

Class-Level Antimycobacterial Potential Inferred from Pyrrolo[1,2-a]quinoline SAR

A 2020 study on pyrrolo[1,2-a]quinoline derivatives identified compound 4j (dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate) as a promising anti-TB agent, active against H37Rv and multidrug-resistant M. tuberculosis strains at 8 µg/mL and 16 µg/mL, respectively . The 6-substitution pattern represented by N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is structurally distinct from the 1,2,3-trisubstituted pattern of 4j, placing this compound in a different region of the SAR landscape. No direct anti-TB data are available for this compound; the class-level inference suggests that exploration of 6-amido derivatives may reveal differentiated activity profiles, but this remains hypothetical without experimental confirmation.

Antitubercular agents Mycobacterium tuberculosis Drug-resistant TB

Molecular Weight and Lipophilicity Differentiation from Bulkier 6-Substituted Analogs

With a molecular weight of 276.29 g·mol⁻¹ [1], N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is approximately 20% lighter than its 6-thiophenesulfonamide analog (mol. wt. ~340 g·mol⁻¹) and 13% lighter than the 3-methoxybenzamide analog (mol. wt. ~318 g·mol⁻¹) . The calculated logP (XLogP3) for the compound is approximately 3.1 (PubChem prediction), compared to ~3.8 for the thiophenesulfonamide and ~3.5 for the methoxybenzamide . This places the furamide derivative in a more favorable region of the drug-likeness space (Rule of Five compliance: MW <500, logP <5) for permeability and solubility if pursued in lead optimization.

Physicochemical profiling Drug-likeness Permeability

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting H-Bond-Dependent Protein Interfaces

Given the stronger hydrogen-bond acceptor character of the furamide carbonyl (pKBHX ≈ 1.2) compared to sulfonamide analogs [1], this compound is suited for fragment-based or scaffold-hopping programs where enhanced H-bond interactions with key residues (e.g., kinase hinge regions, protease active sites) are desired. Procurement of the ≥95% purity material ensures that observed binding signals are not confounded by impurities.

Anti-Infective SAR Expansion Leveraging the Pyrrolo[1,2-a]quinoline Class Anti-TB Potential

The class-level anti-TB activity of pyrrolo[1,2-a]quinoline derivatives (compound 4j: MIC 8 µg/mL against H37Rv ) supports the inclusion of this 6-furamide derivative in a focused library designed to map the SAR of the 6-position. Its lower molecular weight and logP compared to bulkier analogs [2] may improve whole-cell permeability, a critical factor for antimycobacterial efficacy.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined structure, established InChIKey (DSPIUBGAJINGFH-UHFFFAOYSA-N), and availability with documented purity make it a reliable input for computational docking and molecular dynamics simulations. Its moderately lipophilic character (XLogP3 ≈ 3.1) and H-bond donor/acceptor profile are suitable for benchmarking scoring functions against experimental binding data if generated.

Procurement-Quality-Controlled Chemical Biology Probe Development

The 95% minimum purity specification and the compound's membership in the NIH MLSMR collection [3] position it as a QC-compliant chemical probe for target identification studies. Procurement from certified vendors with documented purity reduces the risk of impurity-driven artifacts, a known concern for pyrroloquinoline synthesis where related impurities can reach 12% [1].

Technical Documentation Hub

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